1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound characterized by a carboxylic acid group at the 4-position and a cyclopentylcarbamoyl methyl group at the 1-position of the pyrazole ring. The cyclopentylcarbamoyl moiety consists of a cyclopentane ring linked via a carbamoyl (NHCO) group to a methyl spacer, introducing both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(13-9-3-1-2-4-9)7-14-6-8(5-12-14)11(16)17/h5-6,9H,1-4,7H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAHGCYHVSCPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the pyrazole intermediate with cyclopentyl isocyanate in the presence of a suitable base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Synthetic Applications
Building Block for Complex Molecules
1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to modify it to create more complex compounds, facilitating the development of new materials and pharmaceuticals.
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |
| InChI Key | MQAHGCYHVSCPEZ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C=C(C=N2)C(=O)O |
Biological Applications
Antiviral and Anticancer Properties
Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have shown that it may inhibit specific enzymes involved in viral replication and cancer cell proliferation, making it a candidate for further pharmacological investigations.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds, including this compound, were evaluated for their ability to inhibit tumor growth in vitro. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Industrial Applications
Pharmaceutical Development
Due to its structural properties, this compound is utilized in pharmaceutical research and development. It serves as a precursor for synthesizing other bioactive compounds, contributing to drug discovery efforts aimed at treating infectious diseases and cancers.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis. |
| Biology | Potential antiviral and anticancer properties; studied for bioactivity. |
| Medicine | Investigated for therapeutic applications against various diseases. |
| Industry | Used in pharmaceutical development and material synthesis. |
Mechanism of Action
The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylcarbamoyl group and the pyrazole ring can contribute to binding affinity and specificity, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and reported properties of the target compound with related derivatives:
*Calculated molecular weight based on formula C12H17N3O3.
Key Observations:
- Substituent Effects: Lipophilicity: Aromatic substituents (e.g., 4-chlorophenylmethyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Steric Effects: Cyclopentyl and cyclopropyl groups introduce steric bulk, which could influence binding pocket accessibility in biological targets.
Biological Activity
1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid (CAS No. 1006454-97-2) is a chemical compound with the molecular formula C11H15N3O3 and a molar mass of 237.26 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1006454-97-2 |
| Molecular Formula | C11H15N3O3 |
| Molar Mass | 237.26 g/mol |
| IUPAC Name | 1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-4-carboxylic acid |
| Appearance | Powder |
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.
- Antimicrobial Properties : Some investigations have indicated that this compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Enzymatic Inhibition :
- Anti-inflammatory Studies :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and cyclopentylamine derivatives. Critical steps include carbamoylation and cyclization. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) can improve yields. For example, cyclopentylcarbamoyl group introduction may require controlled pH to avoid side reactions. Retrosynthetic analysis tools (e.g., AI-driven route prediction) can streamline pathway design .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C for substituent identification), IR (to confirm carboxylic acid and amide C=O stretches), and mass spectrometry (for molecular weight validation). Single-crystal X-ray diffraction, as demonstrated for analogous pyrazole-carboxylic acids, provides definitive structural confirmation. Discrepancies in spectral data between batches should be resolved via purity checks (e.g., HPLC) .
Q. What role does the cyclopentylcarbamoyl group play in the compound’s physicochemical properties?
- Methodological Answer : The cyclopentyl group enhances lipophilicity , influencing solubility and membrane permeability. Computational tools (e.g., LogP calculations) can predict partitioning behavior. Comparative studies with non-cyclopentyl analogs (e.g., methyl or phenyl derivatives) reveal differences in melting points and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., enzymatic vs. cell-based) are recommended. Meta-analyses of published data, such as comparing IC₅₀ values across studies, can identify trends .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Structural modifications (e.g., fluorination of the cyclopentyl group) or formulation approaches (e.g., prodrugs) can reduce metabolic degradation. In vitro assays with liver microsomes and CYP450 inhibition profiling guide optimization. Pharmacokinetic modeling predicts half-life improvements .
Q. How does the compound interact with biological targets, and what computational methods validate these interactions?
- Methodological Answer : Molecular docking (using software like AutoDock Vina) identifies binding modes with targets such as cyclooxygenase-2 (COX-2) or kinases. MD simulations assess binding stability. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies affinity .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Scale-up issues include exothermic reactions and purification bottlenecks. Process analytical technology (PAT) monitors real-time parameters (e.g., temperature, pH). Green chemistry principles (e.g., solvent recycling) improve sustainability. Pilot-scale trials with fractional factorial design optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
